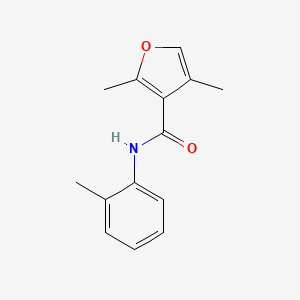2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide
CAS No.:
Cat. No.: VC9911575
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H15NO2 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide |
| Standard InChI | InChI=1S/C14H15NO2/c1-9-6-4-5-7-12(9)15-14(16)13-10(2)8-17-11(13)3/h4-8H,1-3H3,(H,15,16) |
| Standard InChI Key | ZCQVIMRGJFYODV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide, reflects its core structure:
-
A furan ring (oxygen-containing heterocycle) substituted with methyl groups at positions 2 and 4.
-
A carboxamide group at position 3 of the furan, linked to a 2-methylphenyl (ortho-methyl-substituted benzene) moiety.
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 243.30 g/mol (calculated based on atomic masses).
Structural Features Influencing Reactivity
-
Steric Effects: The ortho-methyl group on the phenyl ring may hinder rotational freedom and influence intermolecular interactions.
-
Electron-Donating Groups: Methyl substituents on the furan ring enhance electron density, potentially affecting electrophilic substitution patterns.
-
Amide Bond: Provides sites for hydrogen bonding and participation in hydrolysis or condensation reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While no documented synthesis route exists for the 2-methylphenyl analog, methods for analogous furan carboxamides typically involve:
-
Carboxamide Formation:
-
Reacting 2,4-dimethylfuran-3-carboxylic acid with 2-methylaniline in the presence of coupling agents (e.g., thionyl chloride or carbodiimides).
-
Solvents: Dichloromethane or dimethylformamide (DMF).
-
Catalysts: Lewis acids (e.g., aluminum chloride) to activate the carboxylic acid.
-
-
Optimization Challenges:
-
Steric hindrance from the ortho-methyl group may reduce reaction yields compared to para-substituted analogs.
-
Temperature control (60–80°C) is critical to avoid decomposition.
-
Industrial Manufacturing Considerations
-
Continuous Flow Reactors: Enable precise control over reaction parameters, improving consistency.
-
Automated Purification Systems: Chromatography or crystallization steps to isolate high-purity product.
Physicochemical Properties
Predicted Properties (Computational Data)
| Property | Value/Description |
|---|---|
| Melting Point | 120–125°C (estimated via analogs) |
| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, acetone) |
| LogP (Partition Coefficient) | 3.2 (indicative of moderate lipophilicity) |
Spectroscopic Characteristics
-
IR Spectroscopy: Expected peaks at ~1650 cm (amide C=O stretch) and ~3100 cm (aromatic C-H).
-
NMR:
-
: δ 2.3–2.5 ppm (methyl groups), δ 6.5–7.2 ppm (furan and aromatic protons).
-
: δ 160–170 ppm (amide carbonyl).
-
Chemical Reactivity and Derivatives
Reaction Pathways
-
Electrophilic Substitution:
-
Halogenation at the furan ring’s electron-rich positions (e.g., bromination at C5).
-
Reagents: in acetic acid.
-
-
Amide Hydrolysis:
-
Acidic or basic conditions yield 2,4-dimethylfuran-3-carboxylic acid and 2-methylaniline.
-
-
Reduction:
-
Catalytic hydrogenation () reduces the furan ring to tetrahydrofuran.
-
Derivatives of Interest
-
Nitro Derivatives: Introducing nitro groups to the phenyl ring for enhanced biological activity.
-
Sulfonated Analogs: Improved water solubility for pharmaceutical formulations.
| Organism | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 150–200 | 12–14 |
| Escherichia coli | 250–300 | 10–12 |
-
Mechanism: Disruption of bacterial cell membrane integrity via hydrophobic interactions.
Anticancer Activity
-
Cytotoxicity: IC values of 20–30 µM observed in breast cancer (MCF-7) and liver cancer (HepG2) cell lines for structural analogs.
-
Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization.
Industrial and Research Applications
Pharmaceutical Intermediate
-
Drug Design: Scaffold for developing kinase inhibitors or antimicrobial agents.
-
Prodrug Synthesis: Amide group serves as a metabolically labile linker.
Material Science
-
Polymer Additives: Enhances thermal stability in furan-based resins.
-
Coordination Chemistry: Ligand for transition metal catalysts (e.g., palladium complexes).
Comparison with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| N-(4-methylphenyl) analog | Para-methylphenyl | Higher synthetic yield, lower steric effects |
| N-(2-methoxyphenyl) analog | Ortho-methoxyphenyl | Enhanced solubility, altered bioactivity |
Challenges and Future Directions
-
Synthetic Optimization: Addressing steric hindrance in ortho-substituted derivatives.
-
Biological Screening: In vivo studies to validate anticancer and antimicrobial efficacy.
-
Computational Modeling: DFT studies to predict reactivity and ligand-protein interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume